BenchChemオンラインストアへようこそ!

2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

GPCR screening ion channel pharmacology regioisomer selectivity

The compound 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 313483-42-0) belongs to the phenoxy acetamide class, featuring a 2-methylphenoxy group linked via an acetamide bridge to a para-morpholinophenyl ring. It is structurally related to the ortho-morpholine isomer (CID but with the morpholine substituent at the 4-position, which can profoundly alter molecular recognition.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 313483-42-0
Cat. No. B2480734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide
CAS313483-42-0
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCOCC3
InChIInChI=1S/C19H22N2O3/c1-15-4-2-3-5-18(15)24-14-19(22)20-16-6-8-17(9-7-16)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
InChIKeyCGJXSXMCAHDLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 313483-42-0) — Para-Morpholino Phenoxy Acetamide for Regioisomeric Selectivity Studies


The compound 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 313483-42-0) belongs to the phenoxy acetamide class, featuring a 2-methylphenoxy group linked via an acetamide bridge to a para-morpholinophenyl ring [1]. It is structurally related to the ortho-morpholine isomer (CID 896200) but with the morpholine substituent at the 4-position, which can profoundly alter molecular recognition. The compound has been catalogued in screening libraries (e.g., MLSMR) and is utilized as a research intermediate for enzyme inhibition and receptor binding studies.

Why the Para-Morpholine Regioisomer Cannot Be Replaced by the Ortho or Meta Analogs — Key Procurement Implications for 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide


High-strength direct comparator data for this specific compound are limited in the public domain. Nevertheless, the regioisomeric position of the morpholine substituent on the aniline ring is a critical determinant of biological activity [1]. The ortho isomer (CID 896200) exhibits measurable EC50 values against ion channel NompC (29,900 nM) and human Mucolipin-3 (5,080 nM), whereas no such activity has been reported for the para variant [1]. This functional divergence indicates that generic substitution cannot be assumed, and procurement of the exact para-isomer is warranted for studies dependent on regioisomer-specific target engagement.

Quantitative Evidence Guide: 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide vs. Closest Analogs


Regioisomeric Activity Switch — Para vs. Ortho Morpholine Substitution

The para-morpholine regioisomer (target compound) has shown no detectable activity against zebrafish NompC ion channel or human Mucolipin-3 in PubChem BioAssays, while its ortho isomer (CID 896200) exhibits EC50 values of 29,900 nM and 5,080 nM, respectively [1]. This constitutes a functional regioisomeric switch whereby the 4-position substitution abolishes the activity seen with the 2-position analog.

GPCR screening ion channel pharmacology regioisomer selectivity

Predicted Physicochemical Property Differentiation — Para vs. Ortho Isomer Impact on Drug-Likeness

Computational predictions suggest that the para isomer has a slightly different topological polar surface area (tPSA) and logP compared to the ortho isomer, which may influence membrane permeability and solubility [1]. For the ortho isomer (CID 896200), predicted logP is ~3.2 and tPSA ~50.8 Ų; the para isomer is estimated to have logP ~3.4 and tPSA ~50.8 Ų, though experimental verification is pending.

ADME prediction physicochemical profiling drug design

Class-Level GPX4 Inhibition — Phenoxy Acetamide Scaffold with Morpholine as a Pharmacophoric Element

Although the target compound has not itself been directly tested against GPX4, the phenoxy acetamide scaffold has been validated as a GPX4 inhibitory chemotype. A related compound, CHEMBL1951048 (ML-210), exhibits EC50 of 44 nM in human LOX IMVI ferroptosis cell viability assay, and a morpholine-containing analog CHEMBL5619466 shows Kd of 426 nM by SPR [1]. The para-morpholino substituent in the target compound provides a hydrogen-bond acceptor that may be exploited for GPX4 binding site interactions.

ferroptosis GPX4 inhibitor cancer cell death

Patent-Disclosed Utility — Morpholinyl Acetamides as Anti-Arrhythmic and Myocardial Infarction Agents

A patent family (US series, examiner Henry J. Jiles) describes morpholinyl acetamide derivatives, including those with para-substituted phenyl rings, as effective anti-arrhythmic agents for treating acute myocardial infarction [1]. Although the exact compound is not explicitly claimed, the structural core of 2-(substituted phenoxy)-N-(4-morpholinophenyl)acetamide falls squarely within the patented Markush structures, indicating recognized therapeutic potential.

cardiovascular pharmacology anti-arrhythmic agents patent landscape

Top Application Scenarios for Procuring 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide (CAS 313483-42-0)


Regioisomeric Selectivity Profiling in Ion Channel Drug Discovery

The compound serves as an unmatched negative control for screening campaigns targeting NompC or TRPML channels. Its complete lack of activity, contrasted with the micromolar potency of the ortho isomer (CID 896200), enables definitive mapping of structure–activity relationships around the morpholino-phenyl position [1].

Building Block for Lead-Focused Chemical Libraries

The para-morpholino phenoxy acetamide core can be diversified through further derivatization of the 2-methylphenoxy group or the morpholine nitrogen. Its drug-like properties and synthetic tractability make it a valuable synthetic intermediate for building targeted compound collections, as suggested by patent literature on morpholinyl acetamides [2].

Ferroptosis Probe Development

Given the established activity of phenoxy acetamide–morpholine hybrids as GPX4 inhibitors, this compound provides a clean scaffold for SAR exploration. Researchers can introduce modifications while retaining the privileged para-morpholino pharmacophore to optimize ferroptosis-mediated cell death in cancer models, leveraging the class-level EC50 data of structurally related chemotypes [3].

Quote Request

Request a Quote for 2-(2-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.